2-Amino-5-hydroxybenzenesulfonic acid (CAS 2835-05-4) is a highly functionalized aromatic intermediate widely utilized in the synthesis of specialty colorants, metal-complex azo dyes, and pharmaceutical precursors . Structurally, it is a sulfonated p-aminophenol derivative that combines a highly water-soluble sulfonic acid group, a reactive amino group for diazotization, and a hydroxyl group that provides specific redox activity and metal-coordination capabilities [1]. From a procurement perspective, this compound is primarily sourced as a versatile, green-chemistry-aligned building block that enables aqueous-based downstream modifications and the formulation of high-fastness metallized dyes without the need for toxic organic solvents.
Generic substitution of 2-amino-5-hydroxybenzenesulfonic acid with simpler structural analogs severely compromises industrial processability and dye performance. Substituting with non-sulfonated 4-aminophenol drastically reduces aqueous solubility, forcing manufacturers to introduce volatile organic co-solvents during diazotization and coupling reactions [1]. Conversely, replacing it with non-hydroxylated alternatives like sulfanilic acid eliminates the critical hydroxyl anchor required for transition metal coordination (e.g., Cu, Cr), making it impossible to produce high-fastness metallized dyes [2]. Furthermore, while buyers might consider procuring its downstream derivative, 2-amino-5-methoxybenzenesulfonic acid, directly, starting from the 5-hydroxy precursor allows manufacturers to utilize greener, aqueous methylation routes that bypass the toxic chlorinated solvents heavily restricted in modern supply chains [3].
Traditional industrial synthesis of 2-amino-5-methoxybenzenesulfonic acid relies on direct sulfonation and amination in toxic o-dichlorobenzene or trichlorobenzene. In contrast, procuring 2-amino-5-hydroxybenzenesulfonic acid [1] serves as an ideal precursor that undergoes direct aqueous methylation using sodium hydroxide and methylating agents. This eliminates 100% of the chlorinated solvent requirement, transitioning the process to a fully aqueous alkaline medium.
| Evidence Dimension | Chlorinated solvent requirement for methoxy-derivative synthesis |
| Target Compound Data | 0% chlorinated solvent (enables aqueous NaOH/methylation route) |
| Comparator Or Baseline | Direct synthesis route (requires o-dichlorobenzene or trichlorobenzene) |
| Quantified Difference | Complete elimination of toxic chlorinated solvents |
| Conditions | Industrial-scale etherification/methylation |
Reduces hazardous waste disposal costs and ensures compliance with increasingly strict environmental regulations regarding chlorinated aromatic solvents.
The presence of the strongly hydrophilic -SO3H group at position 1 significantly enhances the aqueous solubility of 2-amino-5-hydroxybenzenesulfonic acid compared to its non-sulfonated analog, 4-aminophenol. While 4-aminophenol exhibits limited water solubility (~1.5 g/100 mL at room temperature), the target compound readily forms highly soluble sodium salts in alkaline media (>50 g/100 mL) . This allows diazotization and azo coupling reactions to proceed entirely in aqueous solutions without the need for organic co-solvents.
| Evidence Dimension | Aqueous solubility in alkaline coupling conditions |
| Target Compound Data | >50 g/100 mL (as sodium salt) |
| Comparator Or Baseline | 4-Aminophenol (~1.5 g/100 mL) |
| Quantified Difference | >30-fold increase in aqueous solubility |
| Conditions | Standard aqueous alkaline coupling media (pH > 8, 20°C) |
Enables solvent-free, fully aqueous manufacturing processes for azo dyes, lowering production costs and improving reaction yields.
For the production of metallized reactive dyes, the presence of an ortho- or para-hydroxyl group relative to the azo linkage is critical. Compared to sulfanilic acid, which lacks a hydroxyl group and cannot form stable chelate rings, 2-amino-5-hydroxybenzenesulfonic acid provides a strong coordinating -OH anchor [1]. When coupled and metallized with Cu(II) or Cr(III), this coordination site locks the metal ion into a stable complex, increasing the dye's wash and light fastness ratings significantly compared to non-metallized or non-hydroxylated baselines.
| Evidence Dimension | Metal coordination capacity in azo dyes |
| Target Compound Data | 100% capability to form stable O,N-bidentate or O,N,O-tridentate metal chelates |
| Comparator Or Baseline | Sulfanilic acid (0% capability, lacks coordinating -OH group) |
| Quantified Difference | Binary enabling of metallized dye formation |
| Conditions | Cu(II) or Cr(III) metallization post-azo coupling |
Essential for manufacturing premium textile dyes that meet strict industrial standards for wash and light fastness.
Because 2-amino-5-hydroxybenzenesulfonic acid possesses a para-relationship between the amino and hydroxyl groups, it exhibits reversible redox behavior typical of p-aminophenols, allowing it to be easily oxidized to quinone imine intermediates. Comparators like 2-aminobenzenesulfonic acid (orthanilic acid) lack this para-hydroxyl group and require significantly higher oxidation potentials, making them unsuitable for mild enzymatic polymerization. The target compound can be efficiently polymerized using laccase or horseradish peroxidase under mild aqueous conditions [1], forming eco-friendly polymeric dyes.
| Evidence Dimension | Susceptibility to mild enzymatic/oxidative polymerization |
| Target Compound Data | High polymerization yield under mild biocatalytic oxidation |
| Comparator Or Baseline | Orthanilic acid (negligible polymerization yield under identical mild conditions) |
| Quantified Difference | Enables biocatalytic polymerization pathways |
| Conditions | Aqueous enzymatic polymerization (e.g., laccase, pH 5-7, room temperature) |
Opens procurement avenues for the development of next-generation, sustainable polymeric dyes synthesized via green biocatalysis.
Procured as the primary starting material to synthesize 2-amino-5-methoxybenzenesulfonic acid via aqueous methylation, completely bypassing the toxic chlorinated solvent routes associated with direct synthesis [1].
Selected as a diazo component where its 5-hydroxyl group is utilized to coordinate with transition metals (Cu, Cr), producing reactive and acid dyes with superior light and wash fastness compared to non-hydroxylated analogs [2].
Utilized as a redox-active monomer in laccase- or peroxidase-mediated enzymatic polymerization, creating sustainable polymeric colorants for the textile industry that cannot be achieved with standard anilines [3].
Prioritized over non-sulfonated aminophenols to ensure complete aqueous solubility during industrial diazotization and coupling, eliminating the need for VOC-emitting organic co-solvents .